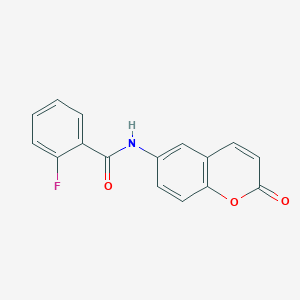![molecular formula C21H20N2O B5851064 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide](/img/structure/B5851064.png)
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-methylphenyl group and a phenylamino group attached to the acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide typically involves the reaction of 4-methylacetophenone with aniline derivatives under specific conditions. One common method includes:
-
Step 1: Formation of the Intermediate
Reactants: 4-methylacetophenone and aniline
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol)
Reaction: The carbonyl group of 4-methylacetophenone reacts with the amine group of aniline to form an intermediate imine.
-
Step 2: Formation of the Final Product
Reactants: Intermediate imine and acetic anhydride
Conditions: Mild heating, solvent (e.g., dichloromethane)
Reaction: The intermediate imine undergoes acetylation to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the synthesis process.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., hydroxide or alkoxide ions).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or substituted aromatic compounds.
科学的研究の応用
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with analgesic, anti-inflammatory, or anticancer properties.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-methylphenyl)-N-phenylacetamide: Lacks the phenylamino group, resulting in different chemical and biological properties.
N-(4-aminophenyl)-2-(4-methylphenyl)acetamide: Contains an amino group instead of a phenylamino group, leading to variations in reactivity and applications.
Uniqueness
2-(4-methylphenyl)-N-[4-(phenylamino)phenyl]acetamide is unique due to the presence of both 4-methylphenyl and phenylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research and industrial applications.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-16-7-9-17(10-8-16)15-21(24)23-20-13-11-19(12-14-20)22-18-5-3-2-4-6-18/h2-14,22H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDAOOQNTBYRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[3-(benzyloxy)benzylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B5850991.png)
![N-benzyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5851008.png)
![4-[5-(4-FLUOROPHENOXY)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE](/img/structure/B5851009.png)


![N'-{[2-(4-methylphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5851019.png)




![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)
![N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5851073.png)


